![molecular formula C7H6Cl3NO B1272818 2-Trichloroacetyl-1-methylpyrrole CAS No. 21898-65-7](/img/structure/B1272818.png)
2-Trichloroacetyl-1-methylpyrrole
Overview
Description
2-Trichloroacetyl-1-methylpyrrole is a synthetic compound with a complex structure. It has a molecular weight of 226.481 and a molecular formula of C7H6Cl3NO . The molecule contains a total of 18 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aromatic), and 1 Pyrrole .
Molecular Structure Analysis
The molecular structure of 2-Trichloroacetyl-1-methylpyrrole is characterized by a five-membered pyrrole ring, which is a key component of its structure . The molecule also contains a trichloroacetyl group, which contributes to its unique properties .Physical And Chemical Properties Analysis
2-Trichloroacetyl-1-methylpyrrole has a melting point of 64-66°C, a boiling point of 75°C (at 0.1 Torr pressure), and a predicted density of 1.44±0.1 g/cm3 . It also has a predicted pKa value of -9.39±0.70 .Scientific Research Applications
Antimicrobial Activity
2-Trichloroacetyl-1-methylpyrrole has been studied for its potential in combating microbial infections. It serves as a precursor in the synthesis of pyrrole-based chalcones, which have shown promising antimicrobial effects against pathogenic bacteria and Candida species . These compounds are evaluated using microdilution and ATP luminescence microbial cell viability assays to determine their effectiveness.
Cytotoxicity Assessment
This compound is also instrumental in assessing cytotoxic effects on various cancer cell lines, including A549 human lung adenocarcinoma and HepG2 human hepatocellular carcinoma . The MTT assay is commonly performed to evaluate the cytotoxicity, providing insights into the potential therapeutic applications of pyrrole derivatives in cancer treatment.
Genotoxicity Testing
The derivatives of 2-Trichloroacetyl-1-methylpyrrole are subjected to genotoxicity testing to ensure their safety for therapeutic use. The Ames MPF assay is one such test that helps determine whether these compounds cause genetic mutations . This is crucial for developing new drugs that are not only effective but also safe for long-term use.
Synthesis of Pyrrole Derivatives
In synthetic chemistry, 2-Trichloroacetyl-1-methylpyrrole is used to create a variety of pyrrole derivatives. These derivatives have diverse applications, ranging from pharmaceuticals to materials science. For instance, it can be used to synthesize pyrrole-2-carboxylates and pyrrolo[1,2-a]pyrazines, which have potential applications in drug development and organic electronics .
Chemical Intermediate
As a chemical intermediate, this compound plays a role in the production of more complex molecules. It can be involved in multicomponent reactions, where it reacts with other chemicals to form new compounds with potential applications in medicinal chemistry and material sciences .
Safety and Hazards
properties
IUPAC Name |
2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGNISUGCOYWRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380395 | |
Record name | 2-Trichloroacetyl-1-methylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trichloroacetyl-1-methylpyrrole | |
CAS RN |
21898-65-7 | |
Record name | 2-Trichloroacetyl-1-methylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)-1-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Trichloroacetyl-1-methylpyrrole in the synthesis of (±)-Dibromoisophakellin?
A1: 2-Trichloroacetyl-1-methylpyrrole serves as a crucial building block in the synthesis of the A-B-C tricyclic structure of (±)-Dibromoisophakellin []. The researchers first synthesized 2-Trichloroacetyl-1-methylpyrrole through a Friedel-Craft acylation reaction between N-methylpyrrole and trichloroacetyl chloride. This compound then undergoes a series of transformations, including methoxide substitution, saponification, and amide bond formation, ultimately leading to the desired tricyclic structure, a precursor to (±)-Dibromoisophakellin.
Q2: Can you elaborate on the significance of targeting (±)-Dibromoisophakellin in this research?
A2: (±)-Dibromoisophakellin belongs to a family of marine alkaloids that exhibit promising biological activities, including antitumor and immunosuppressive properties, with notably low toxicity []. These characteristics make this group of alkaloids, including (±)-Dibromoisophakellin, attractive targets for total synthesis efforts. The researchers aimed to develop an efficient synthetic route to access these compounds and explore their therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.